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molecular formula C10H9N2P B8720285 Bis(2-pyridyl)phosphine CAS No. 149438-07-3

Bis(2-pyridyl)phosphine

Cat. No. B8720285
M. Wt: 188.17 g/mol
InChI Key: RMJMVSKYQLTOEM-UHFFFAOYSA-N
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Patent
US08969560B2

Procedure details

The tris(pyridin-2-yl)phosphine (22.4 g, 85 mmol) was suspended in THF (400 ml). To this were added lithium granules (5.0 g, 720 mmol). The mixture was then stirred at room temperature for four hours. This gave an intense red solution. The solution was then filtered into a clean Schlenk flask to remove any un-reacted lithium metal. The solvent was then removed under vacuum and water (100 ml, degassed with nitrogen gas for 20 minutes) added. Ether (400 ml) was then added and the biphasic solution stirred for 20 minutes. The upper (organic) phase was then cannula transferred into a clean Schlenk flask and then dried under vacuum. This gave dark orange/red oil. Yield=15.1 g, 94% 31P{1H} NMR (121 MHz, CDCl3) ä: −33.8 (s, PPy2).
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[P:7](C1C=CC=CN=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.[Li]>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[PH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1 |^1:19|

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
N1=C(C=CC=C1)P(C1=NC=CC=C1)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This gave an intense red solution
FILTRATION
Type
FILTRATION
Details
The solution was then filtered into a clean Schlenk flask
CUSTOM
Type
CUSTOM
Details
to remove any un-reacted lithium metal
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under vacuum and water (100 ml, degassed with nitrogen gas for 20 minutes)
Duration
20 min
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
Ether (400 ml) was then added
STIRRING
Type
STIRRING
Details
the biphasic solution stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
cannula transferred into a clean Schlenk flask
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
N1=C(C=CC=C1)PC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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